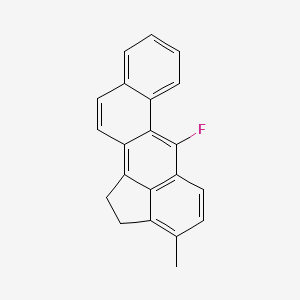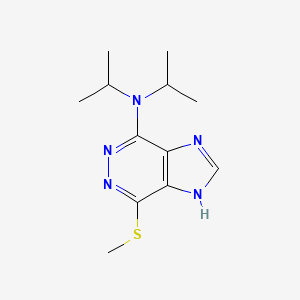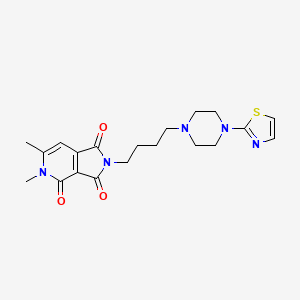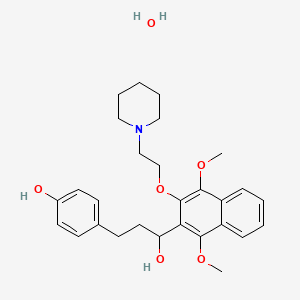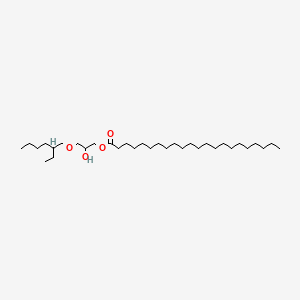
Einecs 304-968-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 304-968-8 es una sustancia química incluida en el Inventario Europeo de Sustancias Químicas Comerciales Existentes (EINECS). Este inventario fue creado por la Comisión Europea para catalogar sustancias que estaban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 . El compuesto se identifica por su número Einecs único, que ayuda a rastrear y regular su uso en diversas industrias.
Análisis De Reacciones Químicas
Einecs 304-968-8 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Einecs 304-968-8 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como reactivo en varios procesos sintéticos. En biología, puede utilizarse en estudios que involucran vías bioquímicas e interacciones moleculares. En medicina, podría estar involucrado en el desarrollo de productos farmacéuticos o como herramienta de diagnóstico. Industrialmente, se utiliza en la producción de diversos productos comerciales .
Mecanismo De Acción
El mecanismo de acción de Einecs 304-968-8 implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a ciertas enzimas o receptores, modulando así su actividad. Esta interacción puede provocar cambios en los procesos celulares y las vías bioquímicas, lo que finalmente da como resultado el efecto deseado .
Comparación Con Compuestos Similares
Einecs 304-968-8 se puede comparar con otros compuestos similares incluidos en el inventario EINECS. Los compuestos similares incluyen aquellos con estructuras químicas y propiedades comparables. Por ejemplo, compuestos como el formaldehído (Einecs 200-001-8) y el cloruro de guanidinio (Einecs 200-002-3) comparten algunas similitudes en términos de su comportamiento químico y aplicaciones. this compound puede tener propiedades únicas que lo hacen más adecuado para aplicaciones específicas .
Métodos De Preparación
La preparación de Einecs 304-968-8 implica rutas sintéticas específicas y condiciones de reacción. Si bien las rutas sintéticas detalladas no están fácilmente disponibles, los métodos de producción industrial generalmente implican el uso de técnicas avanzadas de síntesis química. Estos métodos garantizan que el compuesto se produzca con alta pureza y rendimiento, adecuado para sus aplicaciones previstas .
Propiedades
Número CAS |
94313-70-9 |
|---|---|
Fórmula molecular |
C30H57NO9 |
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoic acid |
InChI |
InChI=1S/C24H42O6.C6H15NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;8-4-1-7(2-5-9)3-6-10/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);8-10H,1-6H2/b12-11-; |
Clave InChI |
XUBSENCNBRNSCL-AFEZEDKISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



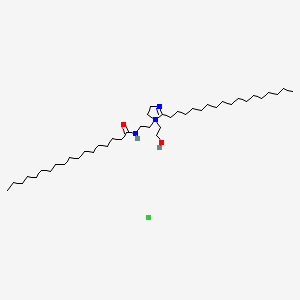
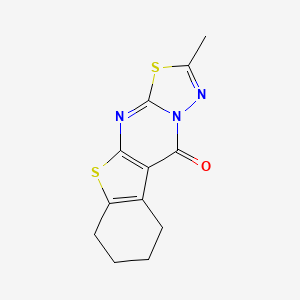

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)
